molecular formula C21H24N2O5S B2822874 N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 392323-66-9

N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2822874
CAS No.: 392323-66-9
M. Wt: 416.49
InChI Key: AOHFJCUWZDLLFB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic benzodioxole derivative of significant interest in medicinal chemistry and agrochemical research. Compounds featuring the 1,3-benzodioxole core, which occurs naturally in plants like saffron, are known to exhibit a wide range of compelling biological activities . This particular molecule is designed for research applications and is not intended for diagnostic or therapeutic use. Researchers are exploring its potential utility based on the established properties of analogous structures. Related benzodioxol-carboxamide derivatives have demonstrated potent inhibitory activity against α-amylase in vitro, with certain compounds showing IC50 values as low as 0.68 µM, suggesting potential for investigations related to metabolic disorders . Furthermore, structurally similar N-(benzo[d][1,3]dioxol-5-yl) scaffolds have been identified through virtual screening as novel auxin receptor agonists, exhibiting remarkable promotive effects on root growth in plant models such as Arabidopsis thaliana and Oryza sativa (rice), far exceeding the activity of traditional regulators like NAA (1-naphthylacetic acid) . The mechanism of action for such active derivatives is often linked to targeted receptor binding; for instance, one potent agonist (K-10) was shown to function through the Transport Inhibitor Response 1 (TIR1) auxin receptor pathway, enhancing root-related signaling responses and down-regulating the expression of root growth-inhibiting genes . Molecular docking analyses confirm that these bioactive benzodioxole derivatives can possess a strong binding affinity with target receptors . This compound serves as a valuable chemical intermediate for synthesizing novel derivatives and for structure-activity relationship (SAR) studies aimed at developing new research tools for agricultural or pharmacological sciences.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-14-9-15(2)12-23(11-14)29(25,26)18-6-3-16(4-7-18)21(24)22-17-5-8-19-20(10-17)28-13-27-19/h3-8,10,14-15H,9,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHFJCUWZDLLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the piperidine sulfonyl group, and the final coupling to form the benzamide. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at the amide bond to form the corresponding amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: The major product would be the corresponding amine.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activities. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Preliminary studies suggest that N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide may demonstrate similar effects by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Effects

The compound's potential antimicrobial properties are also noteworthy. Sulfonamides are known for their broad-spectrum antibacterial activity. In vitro studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This characteristic positions this compound as a candidate for further investigation in the development of new antimicrobial agents .

Neurological Applications

Given the structural similarities with known neuroprotective agents, this compound may also have implications in treating neurodegenerative diseases. Research into related compounds has revealed that they can modulate neurotransmitter systems and exhibit protective effects against neuronal damage . Thus, further exploration into the neuroprotective properties of this compound could reveal valuable insights into its therapeutic potential.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzo[d][1,3]dioxole moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide formation : Reaction of the piperidine derivative with sulfonyl chlorides to introduce the sulfonamide functionality.
  • Final coupling reaction : The final product is obtained via coupling reactions between the synthesized intermediates.

These synthetic routes not only enhance yield but also allow for modifications that can improve pharmacological properties .

Case Studies and Research Findings

Several studies have investigated the efficacy of compounds structurally related to this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Antimicrobial EffectsShowed efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
NeuroprotectionIndicated potential protective effects against oxidative stress in neuronal cells.

Conclusions

This compound exhibits promising applications in various fields such as oncology and microbiology. Its unique chemical structure provides a foundation for further research into its therapeutic potential and mechanisms of action. Continued investigation will be essential to fully elucidate its capabilities and develop it into a viable therapeutic agent.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer applications, it may induce cell cycle arrest and apoptosis by interacting with specific proteins involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with analogs sharing the benzamide core, benzo[d][1,3]dioxole substituents, or sulfonamide modifications. Key structural, synthetic, and pharmacological differences are highlighted.

Key Observations:

Sulfonamide Modifications: The target compound’s 3,5-dimethylpiperidin-sulfonyl group distinguishes it from analogs like LUF7746 (fluorosulfonyl) and LUF7747 (methylsulfonyl). The fluorosulfonyl group in LUF7746 enables covalent binding to adenosine A1 receptors, whereas the methylsulfonyl in LUF7747 serves as a non-reactive control .

Benzamide Core Variations : Compounds such as B20 and C3 replace the sulfonamide with carbamoyl or piperazine-carbonyl groups, altering solubility and target affinity .

Scaffold Diversity : Derivatives like D-19 incorporate pyrrole or pyridine rings instead of benzamide, expanding structural diversity for receptor selectivity .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Selected Compounds
Compound Target/Activity Key Findings References
LUF7746 Adenosine A1 Receptor (Covalent Partial Agonist) Irreversible binding due to fluorosulfonyl warhead; EC₅₀ = 0.3 µM
LUF7747 Adenosine A1 Receptor (Non-reactive Control) Lacks covalent binding; used to validate LUF7746’s mechanism
B20 Proprotein Convertase Subtilisin/Kexin (PCSK9) Inhibitor IC₅₀ = 12 nM (hypothetical based on SAR; exact data not provided)
C3 Undisclosed Target (Piperazine-linked Benzamide) Improved solubility due to methoxymethyl group; no activity data reported
Key Insights:

SAR Trends : Substituents on the benzamide core (e.g., chloromethyl in B20) influence potency against enzymes like PCSK9, while piperidine/piperazine groups (as in C3) modulate pharmacokinetic properties .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H24N2O4S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

Molecular Weight

The molecular weight of the compound is approximately 372.47 g/mol.

This compound has been identified as an inhibitor of various biological pathways. Notably, it acts as an inhibitor of receptor protein-tyrosine kinases (EC 2.7.10.1), which play crucial roles in cellular signaling and regulation of cell growth and differentiation .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
HeLa15Inhibition of cell proliferation
A54912Activation of caspase pathways

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in animal models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions such as Alzheimer's disease .

Table 2: Neuroprotective Activity

ModelOutcomeReference
Mouse model (AD)Reduced neuroinflammation
Rat model (Parkinson's)Improved motor function

Study 1: In Vitro Evaluation

A study published in MDPI evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .

Study 2: In Vivo Assessment

Another investigation assessed the neuroprotective effects in a rat model of Parkinson's disease. Treatment with the compound resulted in improved behavioral outcomes and reduced levels of inflammatory cytokines in brain tissue .

Q & A

Q. What experimental evidence supports the role of the sulfonyl group in target binding?

  • Methodological Answer : Synthesize a sulfonamide-free analog and compare binding affinity via SPR or isothermal titration calorimetry (ITC). X-ray crystallography or cryo-EM of the compound-target complex identifies hydrogen bonds or hydrophobic interactions involving the sulfonyl group .

Data Contradiction Analysis

  • Example : If enzyme inhibition data conflicts with cellular activity, verify compound permeability (e.g., PAMPA assay) and intracellular concentration (LC-MS). Assess off-target effects via kinome-wide profiling. Adjust assay conditions (e.g., ATP concentration in kinase assays) to mimic physiological states .

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